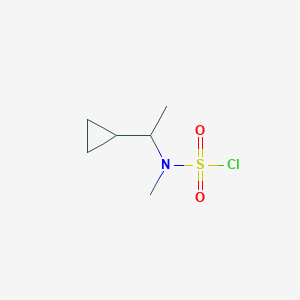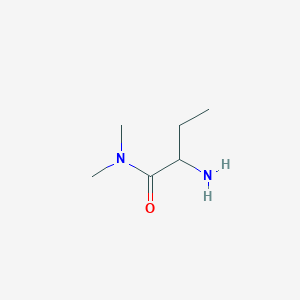![molecular formula C10H16N4OS B1438867 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide CAS No. 1105190-38-2](/img/structure/B1438867.png)
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide
Vue d'ensemble
Description
The compound “2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide” belongs to the class of organic compounds known as thienopyrazoles . Thienopyrazoles are compounds containing a thiophene ring fused to a pyrazole ring. Thiophene is a five-membered aromatic ring with one sulfur atom. Pyrazole is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 .
Synthesis Analysis
The synthesis of thienopyrazoles generally involves the cyclization of appropriately substituted precursors . For instance, 4-sulfanylmethylpyrazole-3-carboxylic acids can undergo intramolecular cyclization to give 2,4-dihydrothieno[3,4-c]pyrazol-6-ones .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thiophene ring fused to a pyrazole ring, with an amino group at position 3 of the thiophene ring and a propylacetamide group at position 2 .
Chemical Reactions Analysis
The chemical reactions of thienopyrazoles would depend on the functional groups present in the molecule. The amino group could participate in acid-base reactions, and the acetamide group could undergo hydrolysis under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an organic compound, it would be expected to have a relatively low melting point and boiling point. The presence of polar functional groups (amino and acetamide) would likely make it soluble in polar solvents .
Applications De Recherche Scientifique
Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole moiety is a core structure in many biologically active compounds, playing a pivotal role in medicinal chemistry. This class of compounds has been extensively used as synthons in organic synthesis, exhibiting a wide range of biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Recent advancements in the synthesis of pyrazole derivatives, through condensation followed by cyclization, have led to the creation of heterocyclic compounds with potential yields under various conditions. These synthetic strategies provide valuable insights for designing more active biological agents, thus extending the categories of heterocyclic systems with potential therapeutic applications (Dar & Shamsuzzaman, 2015).
Therapeutic Outlook of Pyrazole Analogs
Pyrazole analogs have been explored for their diverse pharmacological activities, leading to the development of medicinal agents such as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic agents, and more. Despite their clinical efficacy, the pursuit for new drug candidates with fewer side effects is ongoing. This review highlights the therapeutic potential of pyrazole analogs, providing a foundation for future drug discovery and development efforts (Ganguly & Jacob, 2017).
Pyrazolines in Therapeutic Applications
Orientations Futures
The future research directions for this compound could involve studying its biological activity, given the known activities of some related thienopyrazoles . It could also involve studying its physical and chemical properties in more detail, or developing new synthetic routes to this and related compounds .
Propriétés
IUPAC Name |
2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-2-3-12-9(15)4-14-10(11)7-5-16-6-8(7)13-14/h2-6,11H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIYWLRZCIFDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1438784.png)


![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)


![3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea](/img/structure/B1438793.png)






